N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a structurally complex molecule integrating three pharmacologically significant moieties:
- Benzo[d][1,3]dioxol-5-ylmethyl: A methylenedioxyphenyl group associated with enhanced metabolic stability and receptor binding affinity due to its electron-rich aromatic system .
- 1,3,4-Thiadiazole-thioether: A sulfur-containing heterocycle known for its role in improving lipophilicity and modulating enzyme inhibition .
- 4-(2-Methoxyphenyl)piperazine: A substituted piperazine moiety linked to CNS activity, particularly in serotonin and dopamine receptor modulation .
This compound’s design leverages synergistic interactions between these groups, positioning it as a candidate for neuropharmacological applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-30-18-5-3-2-4-17(18)27-8-10-28(11-9-27)22-25-26-23(34-22)33-14-21(29)24-13-16-6-7-19-20(12-16)32-15-31-19/h2-7,12H,8-11,13-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHSEZHATDTWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 440.52 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a piperazine-linked thiadiazole structure, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the benzo[d][1,3]dioxole moiety.
- Attachment of the piperazine and thiadiazole components through nucleophilic substitution reactions.
- Final acetamide formation via acylation reactions.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- In vitro studies have shown that similar compounds have IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) . These values indicate potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin.
- Mechanistic studies indicated that these compounds may induce apoptosis through the mitochondrial pathway, influencing proteins such as Bax and Bcl-2, which are crucial for regulating cell death .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Antibacterial assays have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria. The presence of hydrophobic groups in the structure enhances membrane permeability, leading to increased antibacterial efficacy .
- Antifungal activity has also been noted against species such as Candida albicans, although specific data on this compound's effectiveness is still limited .
Case Studies
A notable case study involved the testing of a related compound in a clinical setting where it was administered to patients with advanced cancer. The results indicated a marked reduction in tumor size in 30% of participants, alongside manageable side effects .
Data Tables
| Activity Type | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Anticancer | 1.54 - 4.52 | HepG2, HCT116, MCF7 |
| Antibacterial | Varies | E. coli, Bacillus subtilis |
| Antifungal | Not specified | Candida albicans |
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-(2-methoxyphenyl)piperazine substituent distinguishes it from simpler alkyl/arylthio groups in analogs like 5e or 5h. This substitution may enhance CNS penetration due to increased lipophilicity .
- Benzo[d][1,3]dioxol-5-ylmethyl offers metabolic resistance compared to unsubstituted benzyl groups, as methylenedioxy rings reduce oxidative degradation .
Piperazine-Containing Analogs
Piperazine derivatives are prevalent in neuroactive compounds. A comparison with structurally related molecules (Table 2) highlights critical differences:
Key Observations :
- The 2-methoxyphenyl group on piperazine in the target compound may confer selectivity toward serotonin receptors (e.g., 5-HT1A), whereas bulkier substituents like isopropyl (as in ) favor antimicrobial activity.
- Unlike thiazolidinone-based analogs , the target’s thiadiazole-thioether backbone may reduce off-target interactions due to altered electronic properties.
Benzo[d][1,3]dioxol-Containing Compounds
The methylenedioxyphenyl group is a hallmark of bioactive molecules (Table 3):
Key Observations :
- Methylenedioxy groups in related compounds (e.g., ) are associated with prolonged half-lives, suggesting similar advantages for the target molecule.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
- Methodology :
- The compound can be synthesized via nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 1,3,4-thiadiazole derivatives) react with chloroacetamide derivatives under reflux in acetone with anhydrous K₂CO₃ as a base .
- Intermediate characterization involves TLC monitoring (e.g., Silufol UV-254 plates), IR spectroscopy for functional groups (e.g., νmax ~1670 cm⁻¹ for C=O), and ¹H NMR for structural confirmation (e.g., δ 7.20–8.96 ppm for aromatic protons) .
- Recrystallization from ethanol or ethanol-DMF mixtures is commonly used for purification .
Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?
- Methodology :
- Solvent selection: Polar aprotic solvents like acetone or dioxane enhance nucleophilicity of thiol intermediates .
- Temperature optimization: Reflux (70–80°C) for 3–6 hours balances reaction rate and side-product formation .
- Catalyst screening: K₂CO₃ or triethylamine improves substitution efficiency .
- Yield tracking: Use TLC to monitor reaction progress and adjust reactant ratios (e.g., 1:1 to 1:1.5 molar ratios) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate its potential biological activity (e.g., cytotoxicity)?
- Methodology :
- Target selection : Prioritize receptors like cyclooxygenase (COX1/2) or kinases based on structural analogs (e.g., thiadiazole derivatives show COX inhibition) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking. Set grid boxes around active sites (e.g., COX-2’s heme-binding pocket) .
- Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with known inhibitors. Cross-validate using cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. What analytical techniques resolve structural ambiguities in intermediates or final products?
- Methodology :
- X-ray crystallography : For unambiguous confirmation of piperazine-thiadiazole connectivity and stereochemistry. Co-crystallization with 4.1a (from ) failed, but ethanol recrystallization of intermediates (e.g., 3a) succeeded .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 384) and isotopic patterns .
- Dynamic NMR : Detect rotamers in piperazine rings (e.g., coalescence temperatures for N-CH₃ groups) .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be analyzed?
- Methodology :
- Assay standardization : Compare protocols (e.g., MTT vs. SRB assays) and cell line selection (e.g., HeLa vs. MCF-7) .
- Metabolic stability : Test compound stability in DMEM with 10% FBS to rule out false negatives due to degradation .
- SAR analysis : Correlate substituent effects (e.g., 2-methoxyphenyl vs. 4-chlorophenyl on piperazine) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
